[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
“[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187932-88-2 . It has a molecular weight of 291.14 . The IUPAC name for this compound is tert-butyl 2-(3-bromo-5-isoxazolyl)ethylcarbamate . It appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 291.15 and its molecular formula is C10H15BrN2O3 .Scientific Research Applications
Synthetic and Crystallographic Studies
- The compound similar to [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester was prepared and characterized by various spectroscopic methods and X-ray diffraction studies. These studies provide insights into the compound's crystalline structure and properties, which are crucial for scientific research and development (Kant, Singh, & Agarwal, 2015).
Quantum Chemical Investigation
- Research involving quantum chemical calculations was conducted to understand the geometry of similar compounds' rotamers. Such investigations are significant for understanding the molecular behavior and potential applications in various scientific fields (Milen et al., 2019).
Intramolecular Reactions and Synthesis
- Intramolecular reactions involving similar compounds have been explored for asymmetric synthesis of complex structures. These syntheses contribute to the development of new compounds with potential applications in medicinal chemistry and material science (Garcia et al., 2006).
Kinetics and Mechanism Studies
- Kinetic studies of similar compounds in the gas phase provide valuable insights into their reactivity and stability. Understanding these factors is crucial for their application in various scientific and industrial processes (Rotinov et al., 2005).
Structural Peculiarities and Chemical Reactions
- Research on the structural peculiarities and chemical reactions of carbazole derivatives, which are structurally similar, highlights the importance of these compounds in developing new materials with unique properties (Negodyaev & Pushkareva, 1967).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for creating carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The compound might be involved in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXBBHKJVOLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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